molecular formula C11H22N2 B1399895 (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine CAS No. 1342479-17-7

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Cat. No.: B1399895
CAS No.: 1342479-17-7
M. Wt: 182.31 g/mol
InChI Key: NZZAHGODAJSKSA-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . This compound features a piperidine ring, a cyclopropyl group, and a methylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine typically involves the reaction of piperidine derivatives with cyclopropyl-containing reagents. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidines and related compounds.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, utilizing catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cyclopropyl group is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products

Major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine is unique due to its combination of a cyclopropyl group, piperidine ring, and methylamine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-11(10-5-6-10)9-13-7-3-2-4-8-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZAHGODAJSKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCCC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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